molecular formula C21H28FN3O2 B11352404 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-hexyl-5-oxopyrrolidine-3-carboxamide

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-hexyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11352404
M. Wt: 373.5 g/mol
InChI Key: PFWLBEUTGFBENQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-hexyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then further functionalized to introduce the fluoro group and the ethyl chain.

The next step involves the formation of the pyrrolidine ring, which can be achieved through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-hexyl-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-diones, while reduction of the carbonyl group can yield the corresponding alcohol .

Scientific Research Applications

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-hexyl-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-hexyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, leading to a range of biological effects. For example, it can bind to serotonin receptors, modulating neurotransmitter activity and potentially affecting mood and behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-hexyl-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H28FN3O2

Molecular Weight

373.5 g/mol

IUPAC Name

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-hexyl-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H28FN3O2/c1-2-3-4-5-9-23-21(27)16-11-20(26)25(14-16)10-8-15-13-24-19-7-6-17(22)12-18(15)19/h6-7,12-13,16,24H,2-5,8-11,14H2,1H3,(H,23,27)

InChI Key

PFWLBEUTGFBENQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)C1CC(=O)N(C1)CCC2=CNC3=C2C=C(C=C3)F

Origin of Product

United States

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